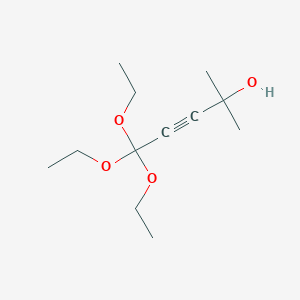
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is an organic compound characterized by the presence of a triple bond (alkyne) and an alcohol group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular structure of this compound includes three ethoxy groups attached to the fifth carbon, a methyl group on the second carbon, and a hydroxyl group on the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol typically involves the reaction of an appropriate alkyne precursor with ethoxy groups. One common method is the alkylation of a terminal alkyne with ethyl iodide in the presence of a strong base such as sodium amide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy groups may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: Similar structure but with trifluoro groups instead of ethoxy groups.
5,5,5-Triethoxy-2-methylhex-3-yn-2-ol: Similar structure but with an additional carbon in the chain.
Uniqueness
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is unique due to its combination of ethoxy groups and a triple bond, which imparts specific chemical reactivity and potential biological activity. The presence of multiple ethoxy groups also enhances its solubility in organic solvents, making it a versatile compound for various applications.
Properties
CAS No. |
88329-66-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5,5,5-triethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C12H22O4/c1-6-14-12(15-7-2,16-8-3)10-9-11(4,5)13/h13H,6-8H2,1-5H3 |
InChI Key |
FNXVIMRUGWNDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(C)(C)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


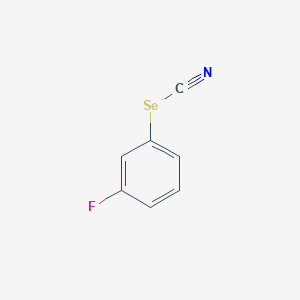
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
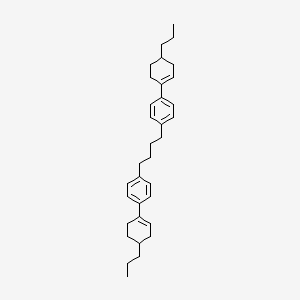
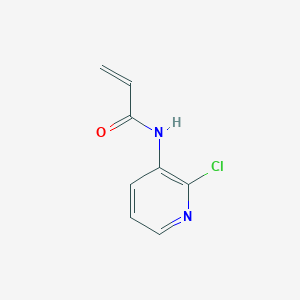
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)


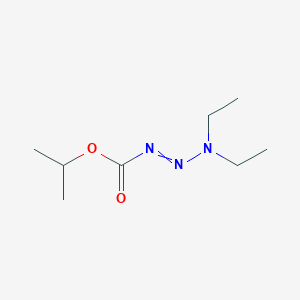
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
